molecular formula C10H10Br2O2 B1396727 1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone CAS No. 1189816-63-4

1-(5-Bromo-2-(2-bromoethoxy)phenyl)ethanone

Cat. No. B1396727
Key on ui cas rn: 1189816-63-4
M. Wt: 321.99 g/mol
InChI Key: VRWQHFQKACFKRB-UHFFFAOYSA-N
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Patent
US09175009B2

Procedure details

To a slurry of NaH (60% dispersion in mineral oil) (1.48 g, 37.1 mmol) in THF (˜50 mL) at room temperature was added 1-(5-bromo-2-(2-bromoethoxyl)phenyl)ethanone (8.07 g, 25.1 mmol). The reaction mixture was slowly heated to reflux and allowed to stir for 20 h. The solvent was removed under vacuum pressure and the concentrated residue was absorbed onto silica gel and purified by column chromatography (4:1 ethyl acetate/petroleum ether). The product was afforded as a yellow oil after the solvents were removed, providing 4.22 g (70%) of 7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one. 1H NMR (CDCl3) δ 7.87 (d, J=2.6 Hz, 1H), 7.50 (dd, J=2.6, 8.1 Hz, 1H), 6.97 (d, J=8.8 Hz, 2H), 4.24 (t, J=6.6 Hz, 2H), 2.89 (t, J=7.0 Hz, 2H), 2.15-2.29 (m, 2H).
Name
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
8.07 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([O:13][CH2:14][CH2:15]Br)=[C:8]([C:10](=[O:12])[CH3:11])[CH:9]=1>C1COCC1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]2[O:13][CH2:14][CH2:15][CH2:11][C:10](=[O:12])[C:8]=2[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8.07 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)OCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum pressure
CUSTOM
Type
CUSTOM
Details
the concentrated residue was absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (4:1 ethyl acetate/petroleum ether)
CUSTOM
Type
CUSTOM
Details
The product was afforded as a yellow oil after the solvents
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=CC2=C(OCCCC2=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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